2-Iodoethyl benzoate
Overview
Description
2-Iodoethyl benzoate is an organic compound with the molecular formula C9H9IO2. It is a benzoate ester derivative where the ethyl group is substituted with an iodine atom. This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
2-Iodoethyl benzoate can be synthesized through the reaction of 2-chloroethyl benzoate with sodium iodide in methyl ethyl ketone. The process involves heating the mixture on a steam bath for an extended period, followed by filtration and purification steps . The detailed procedure is as follows:
Preparation of 2-chloroethyl benzoate: Ethylene chlorohydrin reacts with benzoyl chloride in the presence of a catalyst.
Conversion to this compound: The 2-chloroethyl benzoate is then reacted with sodium iodide in methyl ethyl ketone, resulting in the formation of this compound.
Chemical Reactions Analysis
2-Iodoethyl benzoate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.
Alkylation Reactions: As an alkylating agent, it can react with DNA, RNA, and proteins, causing structural changes.
Common reagents used in these reactions include sodium iodide, methyl ethyl ketone, and various nucleophiles. The major products formed depend on the specific nucleophile used in the reaction.
Scientific Research Applications
2-Iodoethyl benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-iodoethyl benzoate involves its ability to act as an alkylating agent. It reacts with nucleophilic sites in DNA, RNA, and proteins, leading to the formation of covalent bonds. This can result in structural changes and functional modifications of the biological molecules .
Comparison with Similar Compounds
2-Iodoethyl benzoate can be compared with other benzoate derivatives such as:
2-Chloroethyl benzoate: Similar in structure but contains a chlorine atom instead of iodine.
2-Nitrophenyl benzoate: Contains a nitro group, which makes it more reactive in electrophilic aromatic substitution reactions.
2-Methoxyphenyl benzoate: Contains a methoxy group, which influences its reactivity and solubility properties.
This compound is unique due to the presence of the iodine atom, which makes it highly reactive and suitable for specific chemical transformations.
Properties
IUPAC Name |
2-iodoethyl benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO2/c10-6-7-12-9(11)8-4-2-1-3-5-8/h1-5H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQYNCREQXENCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60500859 | |
Record name | 2-Iodoethyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60500859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39252-69-2 | |
Record name | 2-Iodoethyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60500859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Iodoethyl Benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-Iodoethyl benzoate in the synthesis of Benzoylcholine iodide?
A1: In the provided research, this compound serves as a crucial intermediate in the synthesis of Benzoylcholine iodide []. The synthesis starts with ethylene chlorohydrin and proceeds through a series of reactions, with this compound formed before the final product. This suggests its importance in achieving the desired final compound.
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